molecular formula C6H11O9P-2 B1259502 aldehydo-D-galactose 6-phosphate

aldehydo-D-galactose 6-phosphate

Cat. No.: B1259502
M. Wt: 258.12 g/mol
InChI Key: VFRROHXSMXFLSN-KCDKBNATSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aldehydo-D-galactose 6-phosphate(2-) is an doubly-charged organophosphate oxoanion arising from deprotonation of the phosphate OH groups of this compound;  major species at pH 7.3. It is a conjugate base of an this compound.

Scientific Research Applications

Role in the Leloir Pathway

The Leloir pathway is essential for converting galactose into a more metabolically useful form, glucose-1-phosphate. In this pathway, enzymes like galactose mutarotase, galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose 4-epimerase play crucial roles. Aldehydo-D-galactose 6-phosphate is involved in this process, particularly in the conversion steps mediated by these enzymes (Holden, Rayment & Thoden, 2003).

Enzymatic Functions and Genetic Regulation

In yeast, the genes encoding enzymes of the Leloir pathway, including those acting on this compound, are tightly regulated at the transcription level. The expression of these genes is influenced by the presence of galactose and other conditions, which highlights the complex integration of metabolism and genetic regulation (Sellick, Campbell & Reece, 2008).

Metabolic Role and Clinical Relevance

The role of galactokinase in converting aldehydo-D-galactose to galactose 1-phosphate, a step in the Leloir pathway, is significant. This enzyme's activity is critical in normal metabolism, and defects can lead to galactosemia, a serious genetic disorder. The research has also explored the use of galactokinase in creating new sugar phosphates (Holden, Thoden, Timson & Reece, 2004).

Isomerization Processes

This compound's isomerization to D-tagatose 6-phosphate in bacteria like Staphylococcus aureus has been studied, revealing important aspects of bacterial carbohydrate metabolism and enzymatic specificity (Bissett, Wenger & Anderson, 1980).

Enzyme Stability and Blood Sample Analysis

The stability of enzymes like glucose-6-phosphate dehydrogenase, which may interact with compounds like this compound, has been evaluated in different storage conditions, contributing to better clinical and laboratory practices (Castro et al., 2005).

Properties

Molecular Formula

C6H11O9P-2

Molecular Weight

258.12 g/mol

IUPAC Name

[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14)/p-2/t3-,4+,5+,6-/m0/s1

InChI Key

VFRROHXSMXFLSN-KCDKBNATSA-L

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
aldehydo-D-galactose 6-phosphate
Reactant of Route 2
aldehydo-D-galactose 6-phosphate
Reactant of Route 3
aldehydo-D-galactose 6-phosphate
Reactant of Route 4
aldehydo-D-galactose 6-phosphate
Reactant of Route 5
aldehydo-D-galactose 6-phosphate
Reactant of Route 6
aldehydo-D-galactose 6-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.